Nor Acetildenafil-d8 Nor Acetildenafil-d8
Brand Name: Vulcanchem
CAS No.: 1185117-07-0
VCID: VC0024439
InChI: InChI=1S/C24H32N6O3/c1-5-7-18-21-22(29(4)27-18)24(32)26-23(25-21)17-14-16(8-9-20(17)33-6-2)19(31)15-30-12-10-28(3)11-13-30/h8-9,14H,5-7,10-13,15H2,1-4H3,(H,25,26,32)/i10D2,11D2,12D2,13D2
SMILES: CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)CN4CCN(CC4)C)OCC)C
Molecular Formula: C24H32N6O3
Molecular Weight: 460.608

Nor Acetildenafil-d8

CAS No.: 1185117-07-0

Reference Standards

VCID: VC0024439

Molecular Formula: C24H32N6O3

Molecular Weight: 460.608

Nor Acetildenafil-d8 - 1185117-07-0

CAS No. 1185117-07-0
Product Name Nor Acetildenafil-d8
Molecular Formula C24H32N6O3
Molecular Weight 460.608
IUPAC Name 5-[2-ethoxy-5-[2-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)acetyl]phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one
Standard InChI InChI=1S/C24H32N6O3/c1-5-7-18-21-22(29(4)27-18)24(32)26-23(25-21)17-14-16(8-9-20(17)33-6-2)19(31)15-30-12-10-28(3)11-13-30/h8-9,14H,5-7,10-13,15H2,1-4H3,(H,25,26,32)/i10D2,11D2,12D2,13D2
Standard InChIKey BEAXWKCHSPVXQB-BGKXKQMNSA-N
SMILES CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)CN4CCN(CC4)C)OCC)C
Synonyms 5-[2-Ethoxy-5-[2-(4-methyl-1-piperazinyl-d8)acetyl]phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one;
PubChem Compound 136234047
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator